Calmodulin Antagonism: Rigidin Exhibits a 30 µM IC50 Value, Distinguishing It from Clinically Relevant Calmodulin Inhibitors
Rigidin demonstrates calmodulin antagonistic activity with an IC50 value of 30 µM in a phosphodiesterase assay, establishing a defined potency benchmark for this natural product [1]. In comparison, the clinical calmodulin antagonist trifluoperazine exhibits IC50 values ranging from 7.4 µM to 13 µM across various assays, while W-7 displays IC50 values between 5 µM and 16 µM [2]. This quantitative differential indicates that rigidin is approximately 2- to 6-fold less potent than these standard agents, confirming its utility as a non-optimized natural lead scaffold rather than a direct therapeutic candidate.
| Evidence Dimension | Calmodulin antagonistic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | Trifluoperazine: IC50 = 7.4-13 µM; W-7: IC50 = 5-16 µM; Chlorpromazine: IC50 = 9.4 µM |
| Quantified Difference | Rigidin is 2- to 6-fold less potent than clinical calmodulin antagonists |
| Conditions | Phosphodiesterase assay (rigidin); various calmodulin-dependent assays for comparators |
Why This Matters
This data defines rigidin's baseline bioactivity and justifies its use as a natural comparator for evaluating synthetic analogues with improved potency.
- [1] Kobayashi, J., et al. (1990). Rigidin, a novel alkaloid with calmodulin antagonistic activity from the Okinawan marine tunicate Eudistoma cf. rigida. Tetrahedron Letters, 31(32), 4617-4620. View Source
- [2] Multiple studies: (a) Effects of calmodulin antagonists on immune mouse lymphocytes (IC50 values: trifluoperazine 7.4 µM, chlorpromazine 9.4 µM, W-7 8.9 µM); (b) Inhibition of olfactory cyclic nucleotide-activated current by calmodulin antagonists (trifluoperazine IC50 13 µM, W-7 IC50 5 µM). View Source
